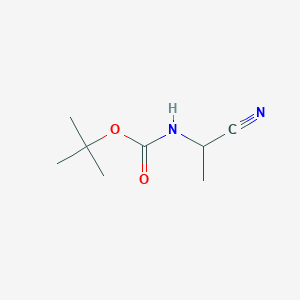

tert-butyl N-(1-cyanoethyl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl N-(1-cyanoethyl)carbamate is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol . It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

准备方法

Synthetic Routes and Reaction Conditions

tert-Butyl N-(1-cyanoethyl)carbamate can be synthesized through a reaction between tert-butyl carbamate and an appropriate cyanoethylating agent under controlled conditions . The reaction typically involves the use of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

化学反应分析

Synthetic Preparation

The compound is synthesized through nucleophilic substitution or carbamate formation reactions. A representative method involves:

-

Reaction : (S)-1-cyanoethylamine + di-tert-butyl dicarbonate

-

Conditions : Triethylamine (base) in dichloromethane (DCM) at 0–25°C

-

Yield : 85–92%

The Boc group provides steric protection to the amine while maintaining compatibility with subsequent transformations.

Deprotection Reactions

The Boc group is cleaved under acidic or basic conditions:

Acidic Cleavage

-

Reagents : HCl (4M in dioxane) or trifluoroacetic acid (TFA)

-

Conditions : 25°C, 1–2 hours

-

Outcome : Generates 1-cyanoethylamine hydrochloride or free amine

Basic Hydrolysis

-

Reagents : LiOH (2M aqueous)

-

Conditions : THF/H₂O (5:1), 25–60°C

-

Mechanism : Nucleophilic attack at the carbamate carbonyl (Figure 1A)

Nucleophilic Substitution

The cyano group participates in nucleophilic additions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cyano Reduction | H₂/Pd-C in MeOH | tert-Butyl N-(1-aminoethyl)carbamate | 78% | |

| Thiol Addition | HS-R (thiols), DIPEA in DMF | Thioether derivatives | 65% |

Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed couplings:

Buchwald-Hartwig Amination

-

Catalyst : Pd₂(dba)₃/Xantphos

-

Conditions : Dioxane, 100°C, 40 hours

-

Product : N-Boc-protected anilines

Suzuki-Miyaura Coupling

-

Substrates : Arylboronic acids

-

Catalyst : Pd(PPh₃)₄, K₂CO₃

-

Conditions : THF/H₂O, 80°C

Multicomponent Reactions (MCRs)

In Ugi tetrazole reactions, the cyanoethyl group facilitates tetrazole formation:

-

Components : Amine, aldehyde/ketone, TMSN₃

-

Conditions : MeOH, 25°C, 12 hours

-

Product : 5-Substituted tetrazoles (Table 1)

Table 1 : Ugi Tetrazole Reaction Outcomes

| Entry | Amine Component | Aldehyde/Ketone | Yield (%) |

|---|---|---|---|

| 1 | Aniline | Cyclohexanecarbaldehyde | 87 |

| 2 | Morpholine | Benzaldehyde | 60 |

| 3 | Adamantan-1-amine | Paraformaldehyde | 93 |

Stability and Solubility

-

Stability : Stable in neutral/weakly acidic conditions; degrades in strong bases (pH > 10)

-

Solubility :

Key Mechanistic Insights

-

Protection/Deprotection : The Boc group shields amines during multistep syntheses (Figure 1B).

-

Cyano Reactivity : Enables diversification via nucleophilic additions or reductions.

Figure 1 : (A) Basic hydrolysis mechanism; (B) Boc protection in amine functionalization .

科学研究应用

Chemical Applications

Synthesis of Complex Molecules

- tert-butyl N-(1-cyanoethyl)carbamate serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex molecules. It is particularly valuable in developing new synthetic methodologies and functionalized materials.

Reactivity and Mechanism

- The compound's reactivity is attributed to its cyanoethyl group, which imparts distinct properties that enhance its utility in synthetic processes. It can undergo transformations that lead to bioactive compounds, making it essential for drug development and other chemical applications .

Biological and Medicinal Applications

Precursor for Bioactive Compounds

- In medicinal chemistry, this compound has been explored as a precursor for synthesizing acetylcholinesterase inhibitors, which are potential treatments for Alzheimer's disease. The compound interacts with the enzyme's active site, preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission.

Case Study: Acetylcholinesterase Inhibition

- Research has demonstrated that derivatives of this compound can effectively inhibit acetylcholinesterase activity in vitro, suggesting its potential for developing therapeutic agents against neurodegenerative diseases .

Industrial Applications

Production of Specialty Chemicals

- In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes, including agrochemicals and polymers .

Use in Material Science

- Emerging studies indicate its application in synthesizing chiral polymers and functional materials with unique properties, highlighting its importance in material science.

作用机制

The mechanism of action of tert-butyl N-(1-cyanoethyl)carbamate involves its ability to undergo chemical transformations that lead to the formation of bioactive compounds. In the context of acetylcholinesterase inhibition, the compound interacts with the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.

相似化合物的比较

Similar Compounds

tert-Butyl carbamate: A related compound used in similar synthetic applications.

N-Boc-ethylenediamine: Another carbamate derivative with applications in organic synthesis.

Uniqueness

tert-Butyl N-(1-cyanoethyl)carbamate is unique due to its cyanoethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it particularly valuable in the development of new synthetic methodologies and the preparation of bioactive compounds .

生物活性

Tert-butyl N-(1-cyanoethyl)carbamate is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound, characterized by its unique structural properties, serves as a valuable building block in organic synthesis and has potential implications in drug design and development.

Chemical Structure and Properties

The molecular formula of this compound is C8H14N2O2. Its structure includes a tert-butyl group, which enhances lipophilicity and stability, and a cyanoethyl group that can participate in various chemical transformations. The carbamate functional group is critical for its biological activity, enabling interactions with enzymes and proteins.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Interaction : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of their activity. This interaction is crucial for understanding enzyme mechanisms and developing enzyme inhibitors.

- Prodrug Potential : The compound may act as a prodrug, where it undergoes metabolic conversion to release active pharmacological agents. This property is particularly relevant in drug delivery systems.

Enzymatic Studies

Research indicates that this compound functions as a substrate in enzymatic reactions. It has been utilized to study various enzyme interactions, particularly focusing on its role in modifying enzyme activity through competitive inhibition or substrate mimicry.

Case Studies

- Cysteine Proteases Inhibition : A study investigated the effects of similar carbamate derivatives on cysteine proteases, revealing that compounds with structural similarities exhibited significant inhibitory effects. The findings suggest that this compound could potentially inhibit these enzymes, impacting metabolic pathways related to diseases such as Chagas disease and leishmaniasis .

- Drug Development Applications : In medicinal chemistry, this compound has been explored as a precursor for synthesizing pharmaceuticals. Its ability to form stable carbamate bonds is exploited in drug design, particularly in targeting specific enzymes involved in disease processes.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

属性

IUPAC Name |

tert-butyl N-(1-cyanoethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKPFOKNXKRFTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。